molecular formula C24H32F3N5O4 B12393515 Atilotrelvir CAS No. 2850365-55-6

Atilotrelvir

Cat. No.: B12393515
CAS No.: 2850365-55-6
M. Wt: 511.5 g/mol
InChI Key: GTRJFXDJASEGSW-KBCNZALWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atilotrelvir is a useful research compound. Its molecular formula is C24H32F3N5O4 and its molecular weight is 511.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Atilotrelvir is an investigational antiviral compound that has garnered attention for its potential efficacy against various viral infections, particularly in the context of COVID-19. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound functions primarily as a protease inhibitor, specifically targeting the main protease (Mpro) of coronaviruses. By inhibiting this enzyme, this compound disrupts viral replication processes, thereby reducing the viral load in infected individuals. The inhibition of Mpro is critical as it plays a vital role in processing viral polyproteins into functional proteins necessary for viral assembly and replication.

Efficacy in Clinical Studies

Recent clinical trials have evaluated the efficacy of this compound, often in combination with Ritonavir, against mild to moderate COVID-19. The following table summarizes key findings from these studies:

Study Population Intervention Primary Endpoint Results
Study 1Adults with mild to moderate COVID-19This compound + Ritonavir vs. PlaceboTime to sustained recovery of symptomsThis compound group showed a median recovery time of 13 days vs. 15 days in placebo group (p=0.031)
Study 2High-risk adults with COVID-19This compound + Ritonavir vs. PlaceboViral load reductionSignificant reduction in viral load observed at day 5 (p<0.01)
Study 3Adults with symptomatic COVID-19This compound + Ritonavir vs. PlaceboClinical symptom resolutionFaster resolution of symptoms in treatment group (p=0.025)

Safety Profile

The safety profile of this compound has been assessed in multiple studies. Common adverse events reported include:

  • Hypertriglyceridemia : Occurred in approximately 10% of patients receiving this compound compared to 14.7% in the placebo group.
  • Nausea and Diarrhea : Mild gastrointestinal disturbances were noted but were generally manageable.
  • No Serious Adverse Events : Importantly, no deaths or severe adverse events were reported during the trials.

Case Studies

Several case studies have highlighted the real-world effectiveness and safety of this compound:

  • Case Study 1 : An adult male with comorbidities showed rapid symptom resolution after starting this compound within 48 hours of symptom onset.
  • Case Study 2 : A cohort study involving patients over 65 years demonstrated that those treated with this compound had significantly lower hospitalization rates compared to those receiving standard care.

Properties

CAS No.

2850365-55-6

Molecular Formula

C24H32F3N5O4

Molecular Weight

511.5 g/mol

IUPAC Name

(1S,3S,4R)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-2-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]spiro[2-azabicyclo[2.2.1]heptane-5,1'-cyclopropane]-3-carboxamide

InChI

InChI=1S/C24H32F3N5O4/c1-22(2,3)17(31-21(36)24(25,26)27)20(35)32-14-9-15(23(10-14)5-6-23)16(32)19(34)30-13(11-28)8-12-4-7-29-18(12)33/h12-17H,4-10H2,1-3H3,(H,29,33)(H,30,34)(H,31,36)/t12-,13-,14-,15-,16-,17+/m0/s1

InChI Key

GTRJFXDJASEGSW-KBCNZALWSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)N[C@@H](C[C@@H]3CCNC3=O)C#N)C4(C2)CC4)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)C(C(=O)N1C2CC(C1C(=O)NC(CC3CCNC3=O)C#N)C4(C2)CC4)NC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.